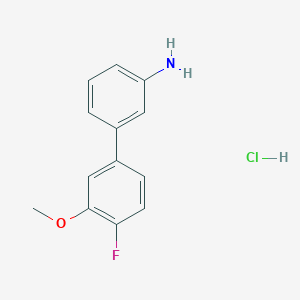

3-(4-Fluoro-3-methoxyphenyl)aniline, HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c1-16-13-8-10(5-6-12(13)14)9-3-2-4-11(15)7-9;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHRTURMOPRWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-05-6 | |

| Record name | [1,1′-Biphenyl]-3-amine, 4′-fluoro-3′-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(4-Fluoro-3-methoxyphenyl)aniline, HCl (also known as 3-F-4-MOE-aniline, HCl) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃ClFNO. Its structure features a biphenyl arrangement with a fluoro group at the para position and a methoxy group at the meta position relative to the aniline functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that derivatives of 3-(4-Fluoro-3-methoxyphenyl)aniline exhibit notable biological activities:

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial efficacy, suggesting potential use in developing new antimicrobial agents.

- Kinase Inhibition : Molecular docking studies have identified 3-(4-Fluoro-3-methoxyphenyl)aniline as a candidate for c-Met kinase inhibition, which is significant for cancer treatment strategies .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been conducted to predict its inhibitory activity against c-Met kinase, emphasizing the importance of structural modifications in enhancing biological activity.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects. For instance, structural modifications in the aniline moiety can significantly influence the compound's pharmacological properties .

Case Studies and Research Findings

Several studies highlight the biological significance of 3-(4-Fluoro-3-methoxyphenyl)aniline:

- Inhibition Studies : A study focusing on c-Met kinase inhibitors demonstrated that certain structural modifications in related compounds led to improved binding affinity and reduced efflux ratios in multidrug-resistant cell lines .

- Anticancer Activity : In vitro assays have shown that derivatives exhibit potent antiproliferative activity across various cancer cell lines. For example, compounds structurally similar to 3-(4-Fluoro-3-methoxyphenyl)aniline displayed IC50 values indicating significant cytotoxicity against breast cancer and leukemia cell lines .

Comparative Analysis with Similar Compounds

To further understand the biological activity of 3-(4-Fluoro-3-methoxyphenyl)aniline, a comparison with structurally related compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-3-methoxyaniline | Fluoro and methoxy groups | Simpler structure; lacks biphenyl core |

| 3-(4-Chloro-3-methoxyphenyl)aniline | Chlorine instead of fluorine | Different halogen; varied reactivity |

| 3-(4-Bromo-3-methoxyphenyl)aniline | Bromine instead of fluorine | Higher molecular weight; distinct properties |

| 3-Methoxy-4-nitroaniline | Nitro group instead of fluoro | Different electronic properties |

Each compound exhibits unique chemical and biological properties due to variations in substituent groups, which can significantly impact their reactivity and applications in research and industry.

Scientific Research Applications

Chemical Applications

1. Synthesis of Pharmaceutical Compounds

3-(4-Fluoro-3-methoxyphenyl)aniline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the development of mGluR1 antagonists, which are being investigated for their potential in treating chronic pain conditions. The compound's structure allows for modifications that can enhance the efficacy and specificity of drug candidates .

2. Reagent in Organic Chemistry

The compound is utilized as a reagent in organic synthesis, particularly in the creation of novel derivatives. Its fluorine and methoxy substituents play a significant role in influencing electronic properties, which can affect reactivity and selectivity during chemical reactions .

Biological Applications

1. Biological Activity Studies

Research has indicated that 3-(4-Fluoro-3-methoxyphenyl)aniline hydrochloride exhibits various biological activities. Studies have focused on its interactions with specific enzymes and receptors, providing insights into its potential therapeutic effects .

2. Antimicrobial Properties

Recent investigations have explored the antimicrobial properties of this compound, suggesting it could be effective against certain bacterial strains. The mechanism of action involves interference with bacterial cell wall synthesis, although further research is needed to fully elucidate its efficacy .

Medical Applications

1. Drug Development

The compound has been studied for its potential role in drug development, particularly in creating new treatments for diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacological studies .

2. Targeted Therapy

In the context of targeted therapy, 3-(4-Fluoro-3-methoxyphenyl)aniline hydrochloride has been evaluated for its ability to selectively inhibit specific cellular processes associated with disease progression. This targeted approach may lead to more effective treatment options with fewer side effects compared to traditional therapies .

Case Study 1: Synthesis of mGluR1 Antagonists

A study focused on synthesizing mGluR1 antagonists demonstrated the utility of 3-(4-Fluoro-3-methoxyphenyl)aniline hydrochloride as a key building block. The synthesized compounds showed promising results in preclinical models, indicating potential for clinical application .

Case Study 2: Antimicrobial Activity

In a recent investigation into antimicrobial agents, derivatives of 3-(4-Fluoro-3-methoxyphenyl)aniline hydrochloride were tested against various pathogens. Results indicated significant inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.